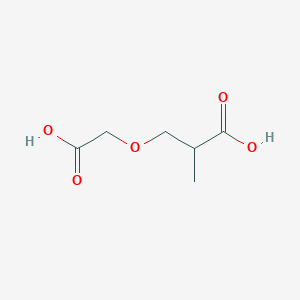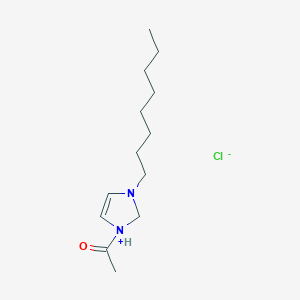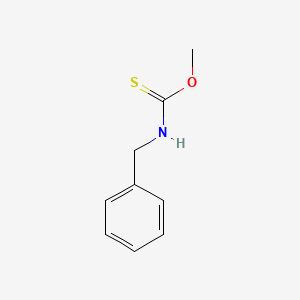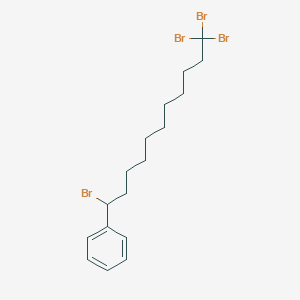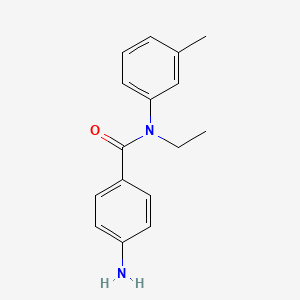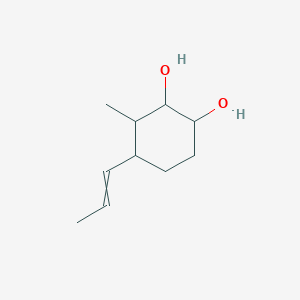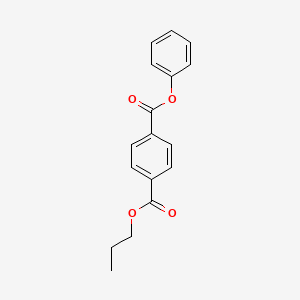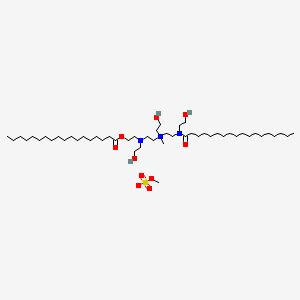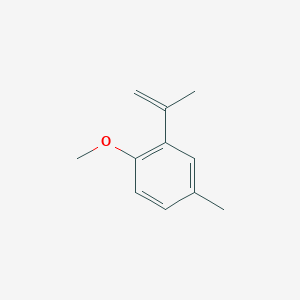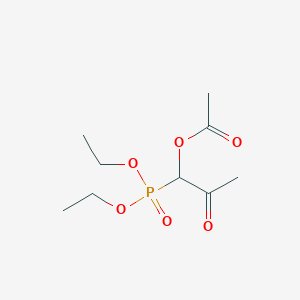
1-(Diethoxyphosphoryl)-2-oxopropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxyphosphoryl)-2-oxopropyl acetate is an organic compound with the molecular formula C8H15O6P. It is a derivative of acetic acid and is characterized by the presence of a diethoxyphosphoryl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate can be synthesized through esterification reactions. One common method involves the reaction of acetic acid with diethyl phosphite in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted esters and phosphonates.
Scientific Research Applications
1-(Diethoxyphosphoryl)-2-oxopropyl acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)-2-oxopropyl acetate involves its ability to act as a phosphorylating agent. The diethoxyphosphoryl group can transfer to nucleophilic sites on other molecules, facilitating various biochemical and chemical transformations. This transfer is often mediated by the formation of a phosphonate anion, which can then react with electrophiles to form new bonds .
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Methyl diethylphosphonoacetate
Comparison: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate is unique due to its specific ester functional group, which imparts distinct reactivity compared to similar compounds. For instance, triethyl phosphonoacetate is commonly used in the Horner-Wadsworth-Emmons reaction, but this compound offers different reactivity due to its acetate moiety, making it suitable for specific synthetic applications .
Properties
CAS No. |
64212-58-4 |
|---|---|
Molecular Formula |
C9H17O6P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-2-oxopropyl) acetate |
InChI |
InChI=1S/C9H17O6P/c1-5-13-16(12,14-6-2)9(7(3)10)15-8(4)11/h9H,5-6H2,1-4H3 |
InChI Key |
DKABMXQMHSSXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=O)C)OC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
